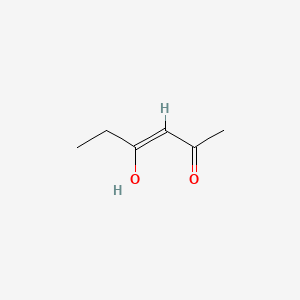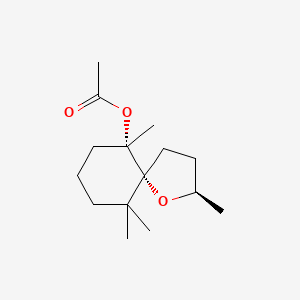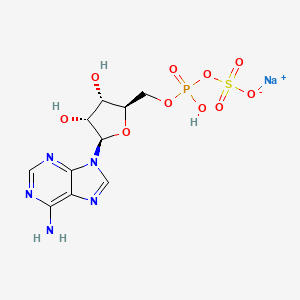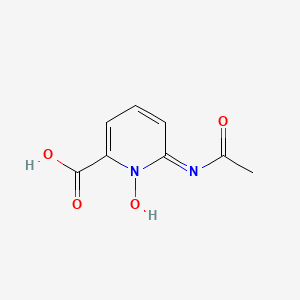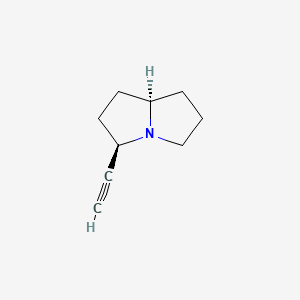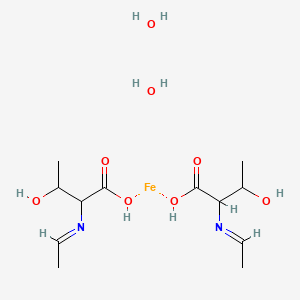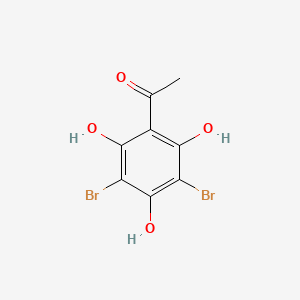![molecular formula C15H22O3 B13813119 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with 1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1,3-propanediol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methylphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methoxyphenyl)butyl]-1,3-dioxolane
Uniqueness
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane stands out due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[3-(2-methoxy-4-methylphenyl)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H22O3/c1-11-4-6-13(14(10-11)16-3)12(2)5-7-15-17-8-9-18-15/h4,6,10,12,15H,5,7-9H2,1-3H3 |
InChI Key |
DSLPEYHQGQKAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CCC2OCCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


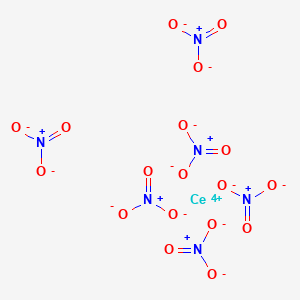
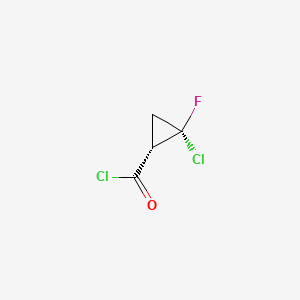
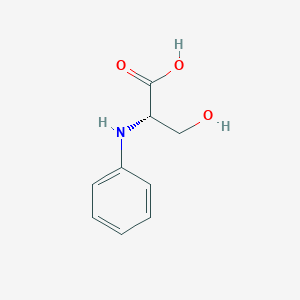
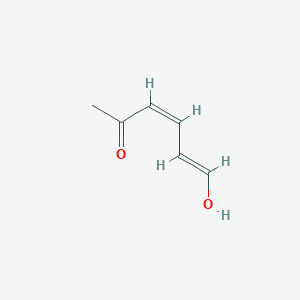
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
